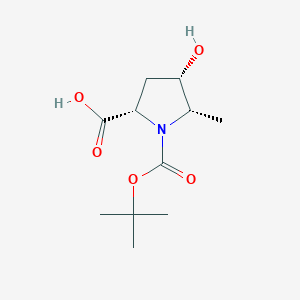

(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4S,5S)-4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSGCMWXNNWCNP-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 4-Hydroxy-L-Proline

A common synthetic route begins with 4-hydroxy-L-proline, a commercially available chiral starting material. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Boc Protection:

-

Reactants: 4-Hydroxy-L-proline (131 g), Boc anhydride (240 g), dimethylaminopyridine (DMAP, 12.2 g) in dichloromethane (850 mL).

-

Conditions: Stirred at 20–30°C for 12–16 hours.

-

Yield: 82% (189.4 g of Boc-protected intermediate).

-

-

Esterification:

Key Considerations:

-

DMAP catalyzes Boc protection, minimizing racemization.

Stereoselective Synthesis via Chiral Resolution

Epimerization Control

Maintaining the (2S,4S,5S) configuration requires careful control during functionalization. For example, catalytic hydrogenation or chiral auxiliaries prevent undesired epimerization.

Hydrolysis and Coupling

Post-Boc protection, the carboxylic acid is activated for further coupling:

-

Hydrolysis:

-

Peptide Coupling:

Alternative Synthetic Routes

Pyrrolidine Ring Formation

A less common approach constructs the pyrrolidine ring de novo:

Green Chemistry Approaches

Recent patents emphasize solvent-free or aqueous conditions to improve sustainability:

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Acidic or basic conditions can facilitate the substitution of the Boc group.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various protected or functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For example, studies have shown that modifications to the pyrrolidine structure can enhance the cytotoxicity against various cancer cell lines. The presence of the hydroxy and carboxylic acid functional groups in this compound may contribute to its biological activity by facilitating interactions with biological targets.

Case Study : A study published in Nature Chemical Biology demonstrated that pyrrolidine derivatives could inhibit specific enzymes involved in cancer cell proliferation, suggesting potential therapeutic applications in oncology .

Organic Synthesis

Building Blocks for Peptide Synthesis

The compound serves as a versatile building block in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, enabling the formation of complex peptide structures. This is particularly useful in synthesizing cyclic peptides and other biologically relevant molecules.

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Conditions | References |

|---|---|---|---|

| Boc Protection | 85 | Room Temperature | |

| Deprotection | 90 | Acidic Conditions | |

| Coupling Reactions | 75 | Standard Peptide Coupling |

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer for synthesizing biodegradable polymers. The incorporation of pyrrolidine units into polymer chains can enhance mechanical properties and thermal stability.

Case Study : Research conducted at a leading university demonstrated that polymers synthesized from pyrrolidine derivatives exhibited improved tensile strength and flexibility compared to traditional polymers .

Mechanism of Action

The mechanism of action of (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the hydroxy and carboxylic acid groups participate in hydrogen bonding and other interactions. These interactions facilitate the compound’s role in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and related pyrrolidine derivatives:

Key Differences and Implications

a) Hydroxyl Group (Position 4)

The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like (2S,5S)-1-Boc-5-methyl-pyrrolidine-2-carboxylic acid . This increases aqueous solubility but may reduce blood-brain barrier (BBB) permeability, as seen in similar compounds with -OH groups .

b) Methyl Group (Position 5)

This feature is shared with the compound in , which exhibits high synthetic yield (98.5%) and applications in peptide synthesis .

c) Comparison with Halogenated Analogs

The 4-fluoro analog () replaces -OH with -F, increasing lipophilicity (log P) and resistance to oxidative metabolism. Fluorine’s electronegativity may also stabilize adjacent functional groups, a property exploited in protease inhibitors .

d) Ether and Aromatic Substituents

The methoxymethyl group () and 2-chloro-5-methylphenoxy group () demonstrate how bulkier substituents can modulate solubility and target binding. For example, the phenoxy group in ’s compound may enhance affinity for hydrophobic enzyme pockets .

Biological Activity

(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid, also known as Boc-cis-Hyp-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- CAS Number : 1984825-82-2

- Solubility : Very soluble in water (15.7 mg/ml) .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. Notably:

- β-glucosidase : The compound reduced enzyme activity to 43% at 5 mM concentration and further decreased it to 20% at 25 mM .

- β-galactosidase : Inhibition was observed at 25% at 5 mM without significant increases at higher concentrations .

- α-galactosidase and β-mannosidase : The compound activated these enzymes by up to 155% at 5 mM .

This suggests that the compound may have dual roles as both an inhibitor and an activator depending on the target enzyme and concentration.

Antibacterial Activity

A study evaluating the antibacterial properties of various compounds found that derivatives similar to this compound showed low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV from E. coli, indicating potential as a dual inhibitor with antibacterial activity .

Study on Enzyme Inhibition

In a systematic investigation of enzyme inhibitors, this compound was found to effectively inhibit β-glucosidase and β-galactosidase. The study's findings are summarized in Table 1 below:

| Compound | Enzyme Target | % Inhibition at 5 mM | % Inhibition at 25 mM |

|---|---|---|---|

| (2S,4S,5S) | β-glucosidase | 43% | 20% |

| (2S,4S,5S) | β-galactosidase | 25% | No increase |

| (2S,4S,5S) | α-galactosidase | +155% | +240% |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Competitive Inhibition : The compound likely competes with substrate binding at the active site of the enzymes.

- Allosteric Modulation : It may also act as an allosteric modulator for certain enzymes like α-galactosidase.

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group to pyrrolidine derivatives like this compound?

Methodological Answer:

The Boc protection of pyrrolidine derivatives typically employs di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For stereochemical control, use chiral auxiliaries or enantioselective catalysis. For example:

- Step 1: Dissolve the pyrrolidine precursor in anhydrous THF or DCM.

- Step 2: Add Boc anhydride (1.2 equiv) and a base like DMAP (0.1 equiv) or triethylamine (2.0 equiv) at 0–5°C to minimize racemization.

- Step 3: Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, hexane/EtOAc gradient).

Critical factors include avoiding moisture (to prevent Boc cleavage) and maintaining low temperatures to preserve stereochemistry .

Basic: How can the stereochemical configuration at positions 2, 4, and 5 be confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for analogous pyrrolidine derivatives in ).

- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOE correlations to confirm relative stereochemistry. For example, the axial hydroxyl (C4) and methyl (C5) groups will show distinct NOE interactions with adjacent protons .

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to separate enantiomers and verify optical purity .

Advanced: How does the compound’s stereochemistry influence its utility in peptide backbone modification?

Methodological Answer:

The (2S,4S,5S) configuration imposes conformational constraints on peptide chains. Key applications include:

- Aggregation Prevention: The C4 hydroxyl and C5 methyl groups restrict rotational freedom, reducing β-sheet formation in hydrophobic peptide sequences (analogous to pseudo-proline derivatives in ).

- Enhanced Bioavailability: The rigid pyrrolidine ring improves metabolic stability by shielding amide bonds from protease cleavage.

- Experimental Design: Incorporate the compound into solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies. Cleave the Boc group post-incorporation with TFA/DCM (1:1) for further functionalization .

Advanced: What analytical methods are recommended for identifying and quantifying synthesis byproducts?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a 0.1% formic acid/ACN gradient. Monitor for common byproducts like de-Boc derivatives (Δm/z = -100) or epimerized products.

- HPLC-UV: Employ a photodiode array detector (210–254 nm) to resolve diastereomers, referencing pharmacopeial impurity standards (e.g., ).

- NMR Spiking: Add authentic samples of suspected impurities (e.g., (2R,4S) epimer) to reaction mixtures to confirm co-elution .

Basic: What are the critical storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at –20°C in sealed, argon-flushed vials to prevent hygroscopic degradation (observed in similar Boc-protected compounds in ).

- Solubility: Dissolve in anhydrous DMSO (10 mM) for long-term storage; avoid aqueous buffers to prevent hydrolysis of the Boc group.

- Monitoring: Perform quarterly LC-MS checks to detect degradation (e.g., hydroxyl group oxidation or Boc cleavage) .

Advanced: How can computational modeling predict the compound’s impact on peptide tertiary structure?

Methodological Answer:

- Molecular Dynamics (MD): Simulate peptide dynamics in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Parameterize the compound using GAFF2 force fields.

- Key Metrics: Analyze RMSD (backbone stability), solvent-accessible surface area (SASA), and hydrogen-bonding patterns. Compare with control peptides lacking the pyrrolidine moiety.

- Validation: Corrogate MD results with circular dichroism (CD) spectra to confirm predicted α-helix or β-turn stabilization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis.

- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration.

- First Aid: For skin contact, rinse immediately with 0.1 M phosphate buffer (pH 7.4) followed by water (15 min). For inhalation, move to fresh air and administer oxygen if needed .

Advanced: What strategies mitigate racemization during Boc deprotection?

Methodological Answer:

- Acid Selection: Use TFA/DCM (1:1) instead of HCl/dioxane to minimize racemization at chiral centers.

- Temperature Control: Deprotect at 0°C for 30 min instead of room temperature.

- Additives: Include 2% triisopropylsilane (TIS) as a carbocation scavenger to prevent acid-catalyzed epimerization. Validate chiral integrity via chiral HPLC post-deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.